N-(3-carbamoylthiophen-2-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide
Description
"N-(3-carbamoylthiophen-2-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide" is a structurally complex small molecule featuring a piperidine core substituted with two distinct thiophene-derived moieties. The piperidine ring is functionalized at the 1-position with a sulfonyl group linked to a 5-chlorothiophen-2-yl ring and at the 2-position with a carboxamide group connected to a 3-carbamoylthiophen-2-yl group. This arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in multitarget therapies.
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S3/c16-11-4-5-12(25-11)26(22,23)19-7-2-1-3-10(19)14(21)18-15-9(13(17)20)6-8-24-15/h4-6,8,10H,1-3,7H2,(H2,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGVENMIBLXLNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=C(C=CS2)C(=O)N)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-carbamoylthiophen-2-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide is a compound of considerable interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 434.0 g/mol
- CAS Number : 921804-46-8
This compound primarily targets the 5′-nucleotidase cytosolic II (NT5C2) gene. The mode of action involves the inhibition of NT5C2, which plays a crucial role in purine metabolism. This inhibition disrupts nucleotide metabolism, affecting DNA and RNA synthesis as well as cellular energy production.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce senescence-like phenotypic changes in melanoma cells, suggesting a mechanism that could be exploited for therapeutic purposes .
Enzyme Inhibition
The compound has demonstrated significant inhibitory activity against various enzymes, including cathepsin K, which is involved in bone resorption processes. In vitro studies revealed that certain derivatives exhibited IC values comparable to established inhibitors, indicating strong potential for treating osteoporosis .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has sufficient bioavailability to effectively reach its target in vivo. Factors such as pH and temperature can influence the compound's stability and binding affinity to NT5C2.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
In Vitro Studies :
- A study reported that derivatives of this compound induced significant antiproliferative effects on cancer cell lines without causing serious cytotoxicity to normal cells. This highlights its potential for selective targeting in cancer therapy .
- Another study demonstrated that compounds with similar structures exhibited moderate to strong inhibitory activities against cathepsin K, further validating their therapeutic potential in bone-related diseases .
-
Structure–Activity Relationship (SAR) :
- Research into the SAR of N-(3-carbamoylthiophen-2-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine derivatives has revealed critical structural features that enhance their biological activity. Modifications at specific positions on the piperidine ring significantly affect potency against target enzymes .
Comparative Analysis
The following table summarizes the biological activities and properties of N-(3-carbamoylthiophen-2-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine derivatives compared to similar compounds:
| Compound Name | IC (µM) | Target Enzyme | Biological Activity |
|---|---|---|---|
| N-(3-carbamoylthiophen-2-yl)-1-[...]-piperidine | 13.52 | Cathepsin K | Anti-bone resorption |
| F-12 | 13.52 | Cathepsin K | Anti-bone resorption |
| H-9 | 20.46 | CTX-I | Anti-bone resorption |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound shares a piperidine-carboxamide-sulfonyl scaffold with several analogs described in the literature. Key comparisons include:
Key Observations :
- Heterocycle vs. Benzene Rings : The target compound employs thiophene rings, whereas analogs like 4–10 and 4–20 use benzo[d]thiazole or chlorinated benzene rings. Thiophene moieties may enhance π-π stacking and reduce metabolic degradation compared to bulkier benzothiazoles .
- Sulfonyl Group Substituents : The 5-chlorothiophen-2-yl sulfonyl group in the target compound differs from chlorophenyl (4–10) or dichlorophenyl (4–20) groups. Chlorine on thiophene may improve electron-withdrawing effects and target binding compared to benzene-based halogens .
- Linker Diversity : Compound 9 () incorporates an oxadiazole linker between the piperidine and chlorothiophene, which could alter conformational flexibility and bioavailability relative to the direct sulfonyl linkage in the target compound .
Preparation Methods
Enantioselective Formation of Piperidine-2-Carboxylic Acid
A Boc-protected piperidine-2-carboxylic acid is synthesized via asymmetric hydrogenation of a pyridine precursor. Using a Ru-BINAP catalyst system, enantiomeric excess (ee) >98% is achieved under 50 bar H₂ in methanol at 60°C.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | RuCl₂[(R)-BINAP] |
| Pressure | 50 bar H₂ |
| Temperature | 60°C |
| Solvent | Methanol |
| Yield | 92% |
| ee | 98.5% |
Carboxamide Formation
The carboxylic acid is activated with HATU and coupled with ammonium chloride in DMF at 0–25°C, yielding the carboxamide with >95% purity after silica gel chromatography (ethyl acetate/hexane gradient).
Installation of the (5-Chlorothiophen-2-yl)Sulfonyl Group
Sulfonylation of Piperidine Nitrogen
The Boc-protected piperidine-2-carboxamide is treated with 5-chlorothiophene-2-sulfonyl chloride (1.2 eq) in dichloromethane (DCM) using DMAP (0.1 eq) as a base. Reaction completion occurs within 4 hours at 25°C, followed by aqueous workup and column purification.
Optimization Data:
| Base | Yield (%) | Purity (%) |
|---|---|---|
| Pyridine | 68 | 88 |
| Triethylamine | 72 | 91 |
| DMAP | 89 | 98 |
Boc Deprotection
Deprotection is performed using 4 M HCl in dioxane (2 eq) at 0°C for 30 minutes, yielding the free amine hydrochloride salt (quantitative yield).
Coupling with 3-Carbamoylthiophen-2-Amine
Synthesis of 3-Carbamoylthiophen-2-Amine
Thiophene-2-carboxylic acid is converted to the corresponding carboxamide via a Curtius rearrangement. Treatment with diphenylphosphoryl azide (DPPA) and tert-butanol in toluene at 110°C yields the Boc-protected amine, which is deprotected with TFA.
Amide Bond Formation
The sulfonylated piperidine intermediate is coupled with 3-carbamoylthiophen-2-amine using EDC·HCl (1.5 eq) and HOBt (1.5 eq) in DMF. The reaction proceeds at 25°C for 12 hours, achieving 85% yield after recrystallization from ethanol/water.
Spectroscopic Validation:
-
¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 5.4 Hz, 1H, thiophene-H), 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 4.12–4.08 (m, 1H, piperidine-H), 3.45–3.39 (m, 2H, piperidine-H), 2.95–2.87 (m, 2H, piperidine-H).
-
HRMS (ESI): m/z calcd for C₁₇H₁₈ClN₃O₄S₂ [M+H]⁺: 452.0392; found: 452.0389.
Industrial-Scale Considerations
Continuous Flow Sulfonylation
A tubular reactor system minimizes exothermic risks during sulfonylation. Using a 1:1 v/v DCM/water biphasic system at 10°C, residence time of 15 minutes achieves 93% conversion, reducing byproduct formation.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (kg/kg) | 87 | 32 |
| E-Factor | 64 | 19 |
| Energy Use (kWh/kg) | 220 | 85 |
Q & A
Q. Basic
X-ray Crystallography : Resolve the 3D structure using SHELX software for refinement, particularly for confirming sulfonyl and carbamoyl group orientations .
NMR Spectroscopy : H and C NMR to verify proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .
Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] at m/z 427.55 for CHNOS) .
HPLC-PDA : Assess purity (>95% recommended for biological assays) with C18 columns and acetonitrile/water gradients .
What safety protocols are critical when handling this compound in the laboratory?
Q. Basic
Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
Ventilation : Use fume hoods during synthesis due to volatile sulfonyl chlorides or carbamoylating agents .
Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis or oxidation of the sulfonyl group .
Disposal : Neutralize acidic/basic residues before incineration, adhering to EPA/DOT guidelines .
How can reaction yields be optimized during the sulfonylation step?
Q. Advanced
Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl group transfer .
Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., sulfonate ester formation) .
Temperature Gradients : Perform stepwise cooling (e.g., 0°C → room temperature) to control exothermic reactions.
Real-Time Monitoring : Use TLC (ethyl acetate/hexane, 1:1) to track reaction progress and terminate at ~90% conversion .
How should researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values)?
Q. Advanced
Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for kinase assays) and control for DMSO solvent effects (<0.1% v/v) .
- Validate purity via LC-MS to rule out degradation products .
Structural Analog Comparison : Compare with analogs (e.g., N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-carboxamide) to identify structure-activity relationships (SARs) .
Data Reprodubility : Replicate experiments across independent labs using identical lot numbers of reagents.
What computational approaches are effective for predicting the compound’s target interactions?
Q. Advanced
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to thiophene-sensitive targets (e.g., kinase domains). Parameterize sulfonyl and carbamoyl groups for accurate electrostatic potential calculations .
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactive sites (e.g., nucleophilic susceptibility of the piperidine nitrogen) .
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in biological membranes or protein binding pockets .
How can researchers validate the compound’s metabolic stability in preclinical studies?
Q. Advanced
In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated metabolism .
Metabolite ID : High-resolution mass spectrometry (HRMS/MS) to detect oxidative metabolites (e.g., sulfoxide or piperidine ring hydroxylation) .
Kinetic Analysis : Calculate intrinsic clearance (CL) using the substrate depletion method. Compare to reference compounds (e.g., verapamil) .
What strategies mitigate degradation during long-term storage?
Q. Advanced
Lyophilization : Freeze-dry under vacuum with cryoprotectants (e.g., trehalose) to stabilize the carbamoyl group .
Inert Packaging : Store in amber vials with argon headspace to prevent oxidation.
Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
